Kinase Inhibitory Activity: M4 Shows No Detectable Inhibition Versus Nanomolar Potency of M-2, M-5, and Regorafenib
In competitive binding assays against a panel of receptor tyrosine kinases, regorafenib and its active metabolites M-2 and M-5 exhibited similar potency with IC50 values in the low nanomolar range (e.g., VEGFR2 IC50 = 4.2 nM for regorafenib) [1]. In contrast, M4 is classified as a pharmacologically inactive metabolite with no reported inhibitory activity against VEGFR1/2/3, PDGFRβ, KIT, RET, or RAF-1 [2][3].
| Evidence Dimension | Kinase inhibitory activity |
|---|---|
| Target Compound Data | No detectable inhibition (inactive metabolite) |
| Comparator Or Baseline | Regorafenib: VEGFR2 IC50 = 4.2 nM; M-2 and M-5: comparable nanomolar potency |
| Quantified Difference | Active vs. inactive dichotomy |
| Conditions | Competitive binding assays; recombinant kinase panels (VEGFR1/2/3, PDGFRβ, KIT, RET, RAF-1) |
Why This Matters
Ensures correct selection of an inactive reference standard for assay development, avoiding false-positive signals from residual kinase inhibition.
- [1] Zopf D, Fichtner I, Bhargava A, et al. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Med. 2016;5(11):3176-3185. View Source
- [2] NCATS Inxight Drugs. BAY-751098 (Regorafenib metabolite M4). Designated as inactive metabolite. View Source
- [3] Drugs.com. Confirms M4 as inactive metabolite formed via N-glucuronidation. View Source
